2-(6-bromo-1H-indol-2-yl)ethanamine

Vue d'ensemble

Description

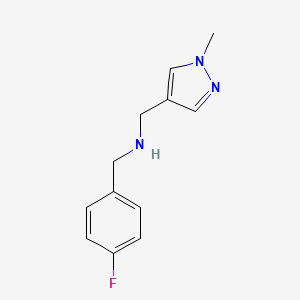

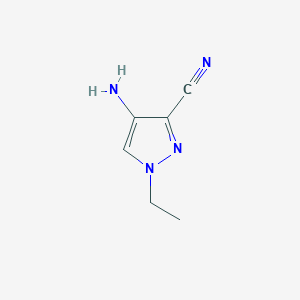

“2-(6-bromo-1H-indol-2-yl)ethanamine” is a compound with the CAS Number: 96624-18-9 . It has a molecular weight of 239.11 . The compound is also known as 6-bromotryptamine . It is a yellow to brown solid and is stored at a temperature of 2-8°C .

Molecular Structure Analysis

The linear formula of “this compound” is C10H11BrN2 . The Inchi Code is 1S/C10H11BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2 .Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 239.11 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Anticancer Properties

2,2‐bis(6‐bromo‐1H‐indol‐3‐yl) ethanamine, a marine bisindole alkaloid, has demonstrated anticancer properties in several tumor cell lines. The pro-apoptotic activity of this compound is maintained with N‐methylated bisindole alkaloid and bromine atoms, making it a potential candidate for developing new derivatives with strong anticancer properties. This activity is mediated through mitochondrial pathways, highlighting its relevance in molecular therapies targeting cancer cells (Burattini et al., 2022).

Antimicrobial Activity

Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives have shown significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. This research underscores the potential of these derivatives as effective antimicrobial agents (Kumbhare et al., 2013).

Biofilm Inhibition

The marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue have been studied for their effectiveness against Staphylococcus aureus biofilms. Specifically, these compounds have shown promise as potential antibiotic adjuvants and anti-biofilm agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in healthcare settings (Campana et al., 2020).

Efflux Pump Inhibition

1‐(1H‐Indol‐3‐yl)ethanamine derivatives have been shown to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump. These findings indicate the potential of these compounds as efflux pump inhibitors, a crucial mechanism in combating antibiotic resistance (Héquet et al., 2014).

Enzyme Inhibition

2-(1H-indol-3-yl)ethylthiourea derivatives have displayed significant inhibition against Gram-positive cocci, highlighting their potential as enzyme inhibitors. These compounds have also shown inhibitory effects on the S. aureus topoisomerase IV decatenation activity and DNA gyrase supercoiling activity (Sanna et al., 2018).

Safety and Hazards

Orientations Futures

A study has shown that a fluorinated analogue of marine bisindole alkaloid 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine has potential as an anti-biofilm agent and antibiotic adjuvant against Staphylococcus aureus . This suggests that “2-(6-bromo-1H-indol-2-yl)ethanamine” and its analogues could have potential applications in the treatment of bacterial infections .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Indole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds, such as indole derivatives, are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Similar compounds, such as indole derivatives, have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of 2-(6-bromo-1H-indol-2-yl)ethanamine can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .

Propriétés

IUPAC Name |

2-(6-bromo-1H-indol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c11-8-2-1-7-5-9(3-4-12)13-10(7)6-8/h1-2,5-6,13H,3-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLPOGROBEOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3039280.png)

![1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3039283.png)

![3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile](/img/structure/B3039288.png)

![4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine](/img/structure/B3039289.png)